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REACTION_CXSMILES
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[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([F:10])[CH:4]=1)#[N:2].CC(N=NC(C#N)(C)C)(C#N)C.[Br:23]N1C(=O)CCC1=O>ClCCCl>[Br:23][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][C:5]=1[F:10]
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Name
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Quantity
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47.4 kg
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
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Quantity
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24 kg
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
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Quantity
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24 kg
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Type
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reactant
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Smiles
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C(#N)C1=CC(=C(C=C1)C)F
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Name
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Quantity
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2 kg
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Quantity
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151 kg
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Type
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solvent
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Smiles
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ClCCCl
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Control Type
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UNSPECIFIED
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Setpoint
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72 (± 2) °C
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Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 70˜74° C
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Type
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CUSTOM
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Details
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reached 70° C.
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Type
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TEMPERATURE
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Details
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maintaining the temperature at 70˜74° C.
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Type
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ADDITION
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Details
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(it is important to control addition rate to avoid exothermic reaction)
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0-5° C.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the cake was washed with MTBE (24 kg)
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Type
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WASH
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Details
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The filtrate was washed with water (3×65 kg)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried with sodium sulfate (10.3 kg) for 6 hours
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Duration
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6 h
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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the cake was washed with MTBE (24 kg)
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Type
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CUSTOM
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Details
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The solution was evaporated under reduced pressure, ethanol (12 kg)
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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the mixture was heated to 40-45° C.
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Type
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TEMPERATURE
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Details
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cooled slowly to 0-5° C.
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Type
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CUSTOM
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Details
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to crystallize
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the cake was washed with cold ethanol (5 kg)
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Type
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CUSTOM
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Details
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The crude solid was recrystallized from petroleum ether
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with petroleum ether (10 kg)
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Name
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Type
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product
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Smiles
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BrCC1=C(C=C(C#N)C=C1)F
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Name
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Type
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product
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Smiles
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21 kg | |
| YIELD: PERCENTYIELD | 55% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |